molecular formula C9H8Cl2N2O2 B1297845 4-chloro-N'-(2-chloroacetyl)benzohydrazide CAS No. 50677-27-5

4-chloro-N'-(2-chloroacetyl)benzohydrazide

Cat. No. B1297845
CAS RN: 50677-27-5
M. Wt: 247.07 g/mol
InChI Key: SNTDMGMZOXNPPJ-UHFFFAOYSA-N
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Description

The compound 4-chloro-N'-(2-chloroacetyl)benzohydrazide is a derivative of benzohydrazide, which is a class of compounds known for their potential use in drug discovery due to their diverse biological activities. Benzohydrazides can be modified to produce various heterocyclic compounds that are significant in medicinal chemistry. The papers provided discuss different benzohydrazide derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide.

Synthesis Analysis

The synthesis of benzohydrazide derivatives often involves the condensation of benzaldehyde with benzohydrazide or its substitutions. For example, 4-chloro-N'-(4-methoxybenzylidene)benzohydrazide was obtained by condensing 4-methoxybenzaldehyde with 4-chlorobenzohydrazide . Similarly, various substituted benzohydrazides have been synthesized by treating quinolinecarbaldehyde with substituted benzohydrazides . These methods suggest that the synthesis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide could also involve a condensation reaction between appropriate aldehyde and hydrazide components.

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is characterized by spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For instance, the crystal structure of 2-amino-N'-(1-(4-chlorophenyl)ethylidene)benzohydrazide was determined to be nearly planar with intermolecular hydrogen bonding, which is a common feature in benzohydrazides . These techniques could be applied to determine the molecular structure of 4-chloro-N'-(2-chloroacetyl)benzohydrazide, providing insights into its geometry and intermolecular interactions.

Chemical Reactions Analysis

Benzohydrazide derivatives can undergo various chemical reactions, including further substitution, reduction, and cyclization, to form different heterocyclic compounds. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid was used to prepare substituted nitrogenous heterocycles through a series of reactions including chlorine substitution and nitro group reduction . These reactions are relevant to understanding the chemical behavior of 4-chloro-N'-(2-chloroacetyl)benzohydrazide and its potential to form new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzohydrazide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and nitro groups can affect these properties. For instance, the presence of a methanol molecule of crystallization in 4-chloro-N'-(4-methoxybenzylidene)benzohydrazide methanol monosolvate affects its solubility and intermolecular interactions . These properties are essential for the practical application of these compounds in biological systems.

Scientific Research Applications

Antimicrobial Activities

  • Benzohydrazide derivatives, including variants similar to 4-chloro-N'-(2-chloroacetyl)benzohydrazide, have demonstrated significant antimicrobial properties. This includes antibacterial and antifungal activities against various strains, including Mycobacterium tuberculosis, nontuberculous mycobacteria, and fungal strains like Candida glabrata and Trichophyton mentagrophytes (Krátký et al., 2017). Additionally, another study shows the synthesis of hydrazide-hydrazones compounds that were screened for their antibacterial properties, indicating their potential in developing new antimicrobial agents (Shaikh, 2013).

Crystal Structure and Synthesis

  • The crystal structure and synthesis of various benzohydrazide compounds have been extensively studied. For instance, studies have analyzed the crystal structure of 4-chloro-N'-(4-methoxybenzylidene)benzohydrazide and its interaction with methanol, providing insights into its molecular configuration and potential applications in structural chemistry (Huang & Wu, 2010).

Anticancer Properties and DNA Binding

  • Benzohydrazide derivatives have shown potential in anticancer research. For example, a study on the adsorption of a novel hydrazone derivative by protein suggested a possible role in cancer treatment due to its unique static quenching mechanism in interaction with serum albumin (Tian et al., 2012). Additionally, research on the synthesis and crystal structures of various benzohydrazides has implications for their role as potential inhibitors of prostate cancer, showcasing their relevance in oncological studies (Arjun et al., 2020).

Enzyme Inhibition and Molecular Docking

  • Benzohydrazide compounds have been evaluated for their enzyme inhibitory activities, including urease inhibition, which is significant in the development of therapeutic agents for various diseases. Molecular docking studies of these compounds have provided insights into their interactions at the molecular level, enhancing our understanding of their potential therapeutic uses (Abbas et al., 2019).

Chemical Reactivity and Catalysis

  • The reactivity of benzohydrazide derivatives in chemical reactions, such as nucleophilic aromatic substitution, has been explored, providing valuable information for synthetic chemistry applications. This includes understanding the intramolecular hydrogen bond interactions and their effects on reaction mechanisms (Gallardo-Fuentes et al., 2014). Additionally, their role in catalysis, including catalytic activity in various biological processes, has been studied, further expanding their application spectrum in chemistry and biochemistry (El‐Gammal et al., 2021).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P260, P262, P270, P280, P305+P351+P338, and P402+P404 .

properties

IUPAC Name

4-chloro-N'-(2-chloroacetyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O2/c10-5-8(14)12-13-9(15)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTDMGMZOXNPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334602
Record name 4-chloro-N'-(2-chloroacetyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N'-(2-chloroacetyl)benzohydrazide

CAS RN

50677-27-5
Record name 4-chloro-N'-(2-chloroacetyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of p-chlorobenzoic hydrazide (11.2 g) in dioxane (100 ml) was added chIoroacetyl chloride (6 ml). The resulting mixture was refluxed for three hours, cooled to room temperature and filtered. The resulting solid was washed with ethyl ether and dried to yield N'-chloroacetyl-4-chlorobenzoic hydrazide as white solid.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 4-chlorobenzohydrazide 5 (1 g, 5.86 mmol) and K2CO3 (0.97 g, 7.03 mmol) in acetonitrile (30 mL) was added 2-chloroacetyl chloride (0.68 g, 6.08 mmol) dropwise at ambient temperature. The resulting mixture was stirred at ambient temperature for 16 hours. The solid was collected, washed with H2O and ether, and dried to afford 4-chloro-N′-(2-chloroacetyl)benzohydrazide 6 (1.2 g, 82%) which was used for the next step without further purification. A mixture of 4-chloro-N′-(2-chloroacetyl)benzohydrazide 6 (0.6 g, 2.43 mmol) and phosphorous oxychloride (0.37 g, 2.43 mmol) in acetonitrile (20 mL) was stirred under reflux for 16 hours and concentrated. The residue was subjected to flush column chromatography eluting with 10-25% acetone/hexanes to give compound 7 (0.45 g). Yield: 82%.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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